molecular formula C15H11ClN6 B4331357 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B4331357
M. Wt: 310.74 g/mol
InChI Key: KRICHNROHRWJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it an attractive candidate for several research studies.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been suggested that the compound may inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to interact with metal ions and form chelates, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine are still being studied. However, it has been shown to possess anti-cancer properties and has been used in the development of novel chemotherapeutic agents. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine in lab experiments include its potential applications in cancer research and its fluorescent properties, which make it a useful tool for the detection of metal ions in biological systems. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine. These include exploring its potential applications in other fields of research, such as materials science and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method to obtain higher yields. Finally, the development of novel chemotherapeutic agents based on 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine should be explored.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential applications in various fields of research. It has been shown to possess anti-cancer properties and has been used in the development of novel chemotherapeutic agents. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6/c16-9-5-7-10(8-6-9)22-14(17)13(20-21-22)15-18-11-3-1-2-4-12(11)19-15/h1-8H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRICHNROHRWJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

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